N'-[(2,6-difluorophenyl)methyl]-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide
Description
This compound features a thieno[3,4-c]pyrazole core substituted at the 3-position with an ethanediamide linker. The ethanediamide moiety bridges a 2-phenyl group on the thienopyrazole and a 2,6-difluorophenylmethyl group. The 2,6-difluorophenyl substituent is ortho-substituted, conferring steric rigidity and electronic effects, while the phenyl group at the 2-position of the thienopyrazole may enhance π-π interactions in target binding.
Properties
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F2N4O2S/c21-15-7-4-8-16(22)13(15)9-23-19(27)20(28)24-18-14-10-29-11-17(14)25-26(18)12-5-2-1-3-6-12/h1-8H,9-11H2,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTNDFPDXITUXFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=CC=C3)NC(=O)C(=O)NCC4=C(C=CC=C4F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2,6-difluorophenyl)methyl]-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide typically involves multi-step organic reactions. One common approach includes the formation of the thienopyrazole core followed by the introduction of the difluorophenyl and phenyl groups through various coupling reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for reagent addition and reaction monitoring can further enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-[(2,6-difluorophenyl)methyl]-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
N’-[(2,6-difluorophenyl)methyl]-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N’-[(2,6-difluorophenyl)methyl]-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Substituent Variations in Thienopyrazole Derivatives
Compound A: N-[2-(4-Fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-N′-(3-methoxypropyl)ethanediamide
- Key Differences: Substituents: 4-Fluorophenyl (para-fluoro) vs. 2,6-difluorophenylmethyl (ortho-difluoro) in the target compound. Linker: 3-Methoxypropyl group vs. phenyl group on the thienopyrazole. Core Modification: Sulfone (5,5-dioxido) in Compound A vs. unmodified thienopyrazole in the target.
- Implications: The sulfone group in Compound A increases polarity and may reduce membrane permeability compared to the target compound.
Comparison with Agrochemical Derivatives
Compound B : N-(2,6-Difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide (Flumetsulam)
- Key Differences: Core Structure: Triazolopyrimidine in Flumetsulam vs. thienopyrazole in the target. Functional Groups: Sulfonamide in Flumetsulam vs. ethanediamide in the target.
- Implications :
- Sulfonamides are common in herbicides (e.g., acetolactate synthase inhibitors), while ethanediamides are more prevalent in pharmaceuticals.
- The 2,6-difluorophenyl group in both compounds suggests shared stability and electron-withdrawing effects, but the ethanediamide linker in the target compound may confer distinct hydrogen-bonding interactions .
Compound C : N-(2,6-Dichlorophenyl)-5-ethoxy-7-fluoro[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide (Diclosulam)
- Key Differences: Halogenation: Dichloro (electron-withdrawing, lipophilic) vs. difluoro (smaller, less lipophilic) in the target. Heterocycle: Triazolopyrimidine in Diclosulam vs. thienopyrazole in the target.
- The thienopyrazole core in the target compound could offer unique π-stacking interactions compared to triazolopyrimidine .
Structural and Functional Data Table
Research Implications
- Agrochemical Analogs : Structural parallels (e.g., 2,6-difluorophenyl) highlight shared design principles but distinct biological targets due to linker and core differences.
Biological Activity
N'-[(2,6-difluorophenyl)methyl]-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound's IUPAC name reflects its complex structure, which includes a thieno[3,4-c]pyrazole moiety. Its molecular formula is with a molecular weight of approximately 378.45 g/mol. The presence of difluorophenyl and thieno[3,4-c]pyrazole groups suggests potential interactions with biological targets.
Anticancer Activity
Several studies have reported the anticancer properties of thieno[3,4-c]pyrazole derivatives. For instance, compounds with similar structures have shown inhibition of cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. A notable study demonstrated that derivatives of thieno[3,4-c]pyrazole can induce apoptosis in breast cancer cells via the mitochondrial pathway .
Anti-inflammatory Effects
Research indicates that thieno[3,4-c]pyrazole derivatives exhibit anti-inflammatory effects by modulating cytokine production and inhibiting pathways associated with inflammation. In a specific study, a related compound reduced the levels of pro-inflammatory cytokines in animal models of arthritis .
Antimicrobial Activity
The compound's potential antimicrobial activity has also been explored. Preliminary studies suggest that thieno[3,4-c]pyrazole derivatives possess antibacterial properties against Gram-positive bacteria. This activity is hypothesized to be due to the disruption of bacterial cell walls .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : Triggering intrinsic apoptotic pathways through mitochondrial dysfunction.
- Cytokine Modulation : Inhibiting NF-kB signaling pathways leading to reduced inflammation.
- Antibacterial Mechanisms : Interfering with bacterial metabolic processes.
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant cytotoxic effects on MCF-7 breast cancer cells with IC50 values in low micromolar range. |
| Study 2 | Showed reduction in IL-6 and TNF-alpha levels in an animal model of induced inflammation. |
| Study 3 | Reported antibacterial activity against Staphylococcus aureus with MIC values comparable to standard antibiotics. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
